molecular formula C18H17NO5S B280731 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid

5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid

カタログ番号: B280731
分子量: 359.4 g/mol
InChIキー: HENRGIXNZGQUPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid, also known as E7820, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2003 by Eisai Co., Ltd. and has since been the subject of numerous scientific investigations.

作用機序

5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid inhibits angiogenesis by targeting the fibroblast growth factor receptor (FGFR) signaling pathway. Specifically, it binds to the ATP-binding pocket of FGFR and prevents the activation of downstream signaling pathways that are essential for angiogenesis. This compound has also been shown to inhibit other receptor tyrosine kinases, such as platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), which are also involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-angiogenic and anti-inflammatory properties, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. This compound has been well-tolerated in animal studies and has shown promising results in early clinical trials.

実験室実験の利点と制限

One advantage of 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid is its specificity for FGFR and other receptor tyrosine kinases involved in angiogenesis. This makes it a potentially valuable tool for studying the role of these pathways in cancer and other diseases. However, its potency and specificity may also limit its use in certain experiments. Additionally, this compound is a small molecule inhibitor, which may have limitations in terms of its delivery and pharmacokinetics.

将来の方向性

There are several future directions for research on 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid. One area of focus is the development of more potent and selective inhibitors of FGFR and other receptor tyrosine kinases. Another area of interest is the combination of this compound with other anti-angiogenic agents or chemotherapy drugs to enhance its efficacy. Additionally, further clinical trials are needed to evaluate the safety and efficacy of this compound in humans, particularly in combination with other therapies.
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications, particularly in the treatment of cancer. Its specificity for FGFR and other receptor tyrosine kinases involved in angiogenesis make it a valuable tool for studying the role of these pathways in disease. Further research is needed to optimize its efficacy and evaluate its safety in humans.

合成法

The synthesis of 5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid involves several chemical reactions, starting with the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethylphenylsulfonamide to yield the desired product. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.

科学的研究の応用

5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. This compound has also been shown to have anti-inflammatory properties and to inhibit the growth of certain viruses.

特性

分子式

C18H17NO5S

分子量

359.4 g/mol

IUPAC名

5-[(4-ethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C18H17NO5S/c1-3-12-4-7-14(8-5-12)25(22,23)19-13-6-9-16-15(10-13)17(18(20)21)11(2)24-16/h4-10,19H,3H2,1-2H3,(H,20,21)

InChIキー

HENRGIXNZGQUPE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)O)C

正規SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。